![molecular formula C17H23NO B303318 N-(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)benzamide](/img/structure/B303318.png)
N-(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6,6-trimethylbicyclo[311]hept-3-yl)benzamide is a chemical compound with the molecular formula C17H23NO It is characterized by a bicyclic structure with a benzamide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)benzamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the bicyclic core, which is derived from bicyclo[3.1.1]heptane. This core is functionalized with methyl groups at specific positions to achieve the desired stereochemistry.
Amide Formation: The bicyclic core is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
N-(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the benzamide group to an amine.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide, alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamides.
科学研究应用
N-(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)benzamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
N-(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)benzamide can be compared with other similar compounds, such as:
N-[(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]benzamide: Similar bicyclic structure but different stereochemistry.
Bicyclo[3.1.1]heptane derivatives: Compounds with similar bicyclic cores but different functional groups.
The uniqueness of this compound lies in its specific stereochemistry and functionalization, which confer distinct chemical and biological properties.
属性
分子式 |
C17H23NO |
|---|---|
分子量 |
257.37 g/mol |
IUPAC 名称 |
N-[(2S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]benzamide |
InChI |
InChI=1S/C17H23NO/c1-11-14-9-13(17(14,2)3)10-15(11)18-16(19)12-7-5-4-6-8-12/h4-8,11,13-15H,9-10H2,1-3H3,(H,18,19)/t11-,13?,14?,15?/m0/s1 |
InChI 键 |
UYWLHAPTZKHACA-WXPVAWKNSA-N |
SMILES |
CC1C2CC(C2(C)C)CC1NC(=O)C3=CC=CC=C3 |
手性 SMILES |
C[C@H]1C2CC(C2(C)C)CC1NC(=O)C3=CC=CC=C3 |
规范 SMILES |
CC1C2CC(C2(C)C)CC1NC(=O)C3=CC=CC=C3 |
溶解度 |
6.4 [ug/mL] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


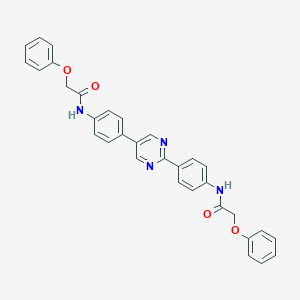
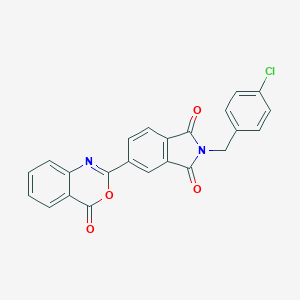
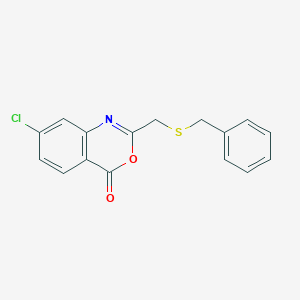
![2-Methylpropyl {5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B303243.png)
![(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide](/img/structure/B303244.png)
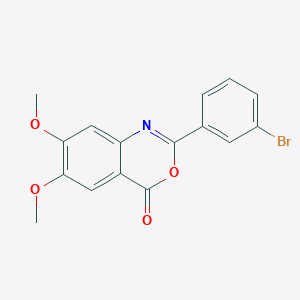
![11-(2-Chloroprop-2-enyl)benzo[b][1]benzazepine](/img/structure/B303253.png)
![propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate](/img/structure/B303254.png)
![8,9-dihydro-7H-benzo[7]annulene-5-carboxylic acid](/img/structure/B303255.png)
![3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)propyl]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B303256.png)
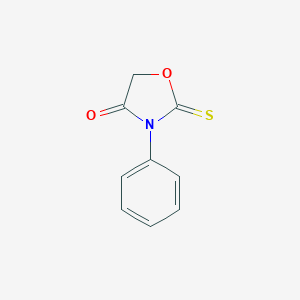
![[(Z)-[2-[(N-benzoyl-4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]amino] benzoate](/img/structure/B303261.png)
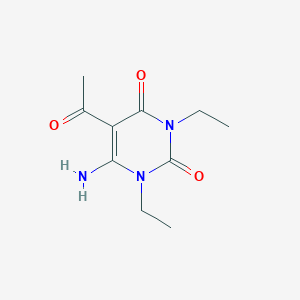
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B303263.png)
